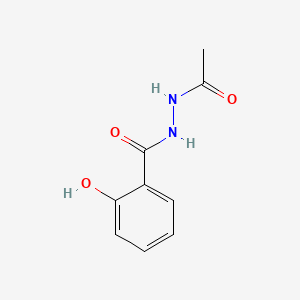

N'-acetyl-2-hydroxybenzohydrazide

Description

Significance of Hydrazide Scaffolds in Medicinal Chemistry and Organic Synthesis

The hydrazide scaffold is a cornerstone in the field of medicinal chemistry, primarily due to its prevalence in numerous biologically active compounds. ingentaconnect.com Hydrazide-hydrazones, formed by the condensation of hydrazides with aldehydes or ketones, are particularly noteworthy for their broad spectrum of pharmacological activities. mdpi.comnih.gov These derivatives have been extensively investigated and have shown potential as antibacterial, antifungal, anticonvulsant, anti-inflammatory, anticancer, and antitubercular agents. nih.govnih.govthepharmajournal.com The structural versatility of the hydrazide framework allows for the synthesis of a wide range of derivatives, enabling chemists to fine-tune their biological and physicochemical properties. mdpi.com

In the realm of organic synthesis, hydrazides are invaluable intermediates. mdpi.com They serve as key synthons for the creation of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are themselves important pharmacophores. mdpi.com The reactivity of the hydrazide group, which can act as both a nucleophile and an electrophile under different conditions, makes it a powerful tool for constructing complex molecular architectures. researchgate.netresearchgate.net Furthermore, the development of microwave-assisted synthesis has provided a rapid and efficient method for producing hydrazide derivatives, aligning with the principles of green chemistry by reducing reaction times and the use of toxic solvents. fip.org Organozinc hydrazides have also emerged as important single-source molecular precursors in chemical science. rsc.org

Overview of the N'-acetyl-2-hydroxybenzohydrazide Moiety in Contemporary Research

This compound is a specific derivative of salicylic (B10762653) acid hydrazide (2-hydroxybenzohydrazide). While research on this exact molecule is not as extensive as for broader classes of hydrazones, its structural components—the salicyl group and the acetylated hydrazide—are subjects of significant interest. The 2-hydroxybenzohydrazide (B147611) core is a known scaffold for generating bioactive compounds. For instance, derivatives synthesized by reacting 2-hydroxybenzohydrazide with various benzaldehydes have demonstrated antibacterial activity against Escherichia coli. fip.org

The acetylation of the terminal nitrogen in the hydrazide moiety, creating the N'-acetyl group, modifies the electronic and steric properties of the molecule, which can in turn influence its biological activity and metabolic stability. Acetylhydrazine, a related simple structure, is recognized as a drug metabolite. nih.gov The synthesis of this compound can be conceptualized as the acylation of 2-hydroxybenzohydrazide. The parent compound, 2-hydroxybenzohydrazide, is typically synthesized through the reaction of methyl salicylate (B1505791) with hydrazine (B178648) hydrate (B1144303). fip.org Subsequent acetylation would yield the target compound.

The table below details the key structural components of this compound.

| Component | Chemical Structure | Significance |

| 2-Hydroxybenzoyl Group | C6H4(OH)C(=O)- | Derived from salicylic acid, this group is a well-known pharmacophore with anti-inflammatory and other biological properties. The hydroxyl group can participate in hydrogen bonding and metal chelation. |

| Hydrazide Linker | -C(=O)NHNH- | A versatile linker that provides structural rigidity and specific conformational preferences. It is a key feature of many bioactive molecules. |

| N'-Acetyl Group | -C(=O)CH3 | This terminal acetyl group can influence the molecule's solubility, lipophilicity, and metabolic pathway, potentially enhancing its drug-like properties. |

Scope and Research Imperatives for this compound and its Analogues

The exploration of this compound and its analogues presents a promising avenue for drug discovery. The established biological activities of related hydrazide derivatives suggest that this compound could possess a range of therapeutic properties. Future research should focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for this compound and a library of its analogues is a primary objective. This would involve modifying the salicyl ring with different substituents or altering the N'-acyl group. Detailed structural elucidation using techniques like NMR and X-ray crystallography will be crucial to understand their conformational properties. nih.gov

Biological Screening: A comprehensive evaluation of the biological activities of these new compounds is essential. Based on the activities of similar structures, initial screening should target antimicrobial, antifungal, and anticancer properties. thepharmajournal.commdpi.com For example, N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide has shown notable activity against E. coli. fip.org Investigating the potential of this compound and its analogues against a panel of clinically relevant pathogens and cancer cell lines is a logical next step.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and assessing the impact on its biological activity, researchers can establish clear SARs. This knowledge is vital for the rational design of more potent and selective analogues. For instance, understanding how different substituents on the phenyl ring influence activity can guide the development of lead compounds.

The table below summarizes the research imperatives for this compound.

| Research Area | Key Objectives | Rationale |

| Synthesis | Develop efficient synthetic methods for this compound and its analogues. | To create a diverse library of compounds for biological evaluation. |

| Biological Evaluation | Screen for a wide range of activities, including antimicrobial and anticancer effects. | The hydrazide scaffold is a known pharmacophore with diverse biological activities. |

| SAR Studies | Systematically modify the chemical structure to understand the relationship between structure and biological activity. | To enable the rational design of more potent and selective therapeutic agents. |

Structure

3D Structure

Properties

IUPAC Name |

N'-acetyl-2-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6(12)10-11-9(14)7-4-2-3-5-8(7)13/h2-5,13H,1H3,(H,10,12)(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDACCTGBJAMTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293740 | |

| Record name | N'-acetyl-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20349-50-2 | |

| Record name | 2-Hydroxybenzoic acid 2-acetylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20349-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 91846 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020349502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91846 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-acetyl-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for N Acetyl 2 Hydroxybenzohydrazide Analogues

Classical and Green Chemistry Approaches in the Synthesis of 2-Hydroxybenzohydrazide (B147611) Precursors

The primary precursor for the synthesis of N'-acetyl-2-hydroxybenzohydrazide is 2-hydroxybenzohydrazide, also known as salicylhydrazide. mdpi.combldpharm.commanchesterorganics.comsigmaaldrich.com The synthesis of this precursor is most commonly achieved through the hydrazinolysis of an appropriate ester, typically methyl salicylate (B1505791). mdpi.comfip.orgbiointerfaceresearch.comresearchgate.net

Classical methods for this conversion involve refluxing methyl salicylate with hydrazine (B178648) hydrate (B1144303), often in a solvent like ethanol (B145695). biointerfaceresearch.com While effective, these conventional heating methods can be time-consuming. mdpi.com

In response to the need for more efficient and environmentally friendly processes, green chemistry approaches have been successfully applied. Microwave-assisted synthesis has emerged as a prominent technique. fip.orgfip.orgresearchgate.net By using microwave irradiation, the reaction time for the hydrazinolysis of methyl salicylate can be dramatically reduced to mere minutes. mdpi.comfip.org This method is not only faster but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less toxic solvents or even solvent-free conditions. fip.orgresearchgate.net For instance, the reaction of methyl salicylate with hydrazine hydrate can be completed in three minutes under microwave irradiation (360 W), yielding salicylhydrazide after purification. mdpi.com

| Method | Starting Material | Reagent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Classical | Methyl Salicylate | Hydrazine Hydrate | Reflux in Ethanol | Well-established procedure | biointerfaceresearch.com |

| Green (Microwave) | Methyl Salicylate | Hydrazine Hydrate | Microwave Irradiation (e.g., 160-360W, 2-8 min) | Rapid reaction, energy efficient, reduced solvent use | mdpi.comfip.orgfip.org |

Acylation Reactions for this compound Formation

Once the 2-hydroxybenzohydrazide precursor is obtained, this compound is formed via an acylation reaction. This involves the introduction of an acetyl group onto the terminal nitrogen atom of the hydrazide moiety.

The synthesis can be achieved by reacting 2-hydroxybenzohydrazide with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). This type of reaction is a standard method for acylating hydrazides. An analogous reaction involves the acylation of salicylhydrazide with 4-fluorobenzoyl chloride in the presence of tetrahydrofuran (B95107) (THF) at a low temperature (0–5 °C), which yields 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. mdpi.com Following this precedent, the reaction of 2-hydroxybenzohydrazide with acetyl chloride under similar conditions would yield the target compound, this compound. mdpi.comchemspider.com

Condensation Reactions in the Generation of N'-Aroylhydrazone Derivatives

A significant derivatization strategy for 2-hydroxybenzohydrazide involves condensation reactions with various carbonyl compounds, primarily aldehydes and ketones, to produce N'-aroylhydrazones. mdpi.comekb.eg These reactions typically proceed by refluxing the hydrazide with the carbonyl compound in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid). mdpi.comnih.gov The resulting hydrazones are characterized by the presence of an azomethine (–NH–N=CH–) group. nih.gov

A prominent subclass of these derivatives is the N'-benzylidene-2-hydroxybenzohydrazides, formed from the condensation of 2-hydroxybenzohydrazide with benzaldehyde (B42025) or its substituted analogues. fip.orgmdpi.com These reactions are generally straightforward and yield the desired products in good to excellent yields. For example, reacting 2-hydroxybenzohydrazide with substituted benzaldehydes in ethanol, sometimes with microwave assistance, produces a range of N'-benzylidene-2-hydroxybenzohydrazide analogues. fip.orgfip.orgresearchgate.net The specific substituents on the benzaldehyde ring can be varied to create a library of related compounds. mdpi.com

| Aldehyde Reactant | Product Name | Synthesis Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | N'-Benzylidene-2-hydroxybenzohydrazide | Microwave (320W, 8 min) | 81% | fip.org |

| 2-Methoxybenzaldehyde | N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | Microwave (160W, 2 min) | 72% | fip.org |

| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | Microwave (160W, 5 min) | 68% | fip.orgresearchgate.net |

The condensation reaction is not limited to benzaldehydes. A wide array of other carbonyl compounds can be used to generate diverse hydrazide-hydrazone derivatives. mdpi.com The fundamental reaction involves heating the hydrazide and the chosen aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of glacial acetic acid, until the reaction is complete as monitored by thin-layer chromatography (TLC). mdpi.com This versatility allows for the synthesis of hydrazones with various heterocyclic or aliphatic moieties, expanding the chemical space of 2-hydroxybenzohydrazide derivatives. biointerfaceresearch.comnih.gov

Cyclization and Heterocyclic Ring Formation from this compound Derivatives

Derivatives of this compound, particularly N,N'-diacylhydrazines and N-acylhydrazones, serve as valuable intermediates for the synthesis of various heterocyclic compounds. Through cyclization reactions, the linear hydrazide structure can be transformed into stable five-membered rings.

One of the most important cyclization reactions involving these derivatives leads to the formation of 1,3,4-oxadiazole (B1194373) rings. ijper.orgorganic-chemistry.org There are several established methods to achieve this transformation.

One common approach involves the cyclodehydration of N,N'-diacylhydrazine intermediates. nih.gov For example, an acylhydrazide can be reacted with an aroyl chloride to form a diacylhydrazide, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield a 2,5-disubstituted 1,3,4-oxadiazole. nih.govnih.gov this compound itself is a diacylhydrazine derivative and can undergo intramolecular cyclization under appropriate dehydrating conditions.

Alternatively, N-acylhydrazones (formed as described in section 2.3) can be oxidatively cyclized to form 1,3,4-oxadiazoles. nih.gov A common method uses acetic anhydride as the cyclizing and dehydrating agent. The N-acylhydrazone is refluxed with acetic anhydride, and after the reaction, the mixture is poured into ice water to precipitate the oxadiazole product. nih.gov This method provides a direct route from the hydrazone derivatives to the corresponding 2,5-disubstituted 1,3,4-oxadiazoles. nih.govnih.gov

Other Heterocyclic Annulation Strategies

The scaffold of this compound and its parent compound, 2-hydroxybenzohydrazide, serves as a versatile platform for the construction of a variety of heterocyclic ring systems beyond the more common cyclizations. These alternative annulation strategies leverage the inherent reactivity of the hydrazide moiety in conjunction with the ortho-hydroxyl group, leading to diverse and complex molecular architectures. Such strategies often involve multi-step reactions or the use of specific cyclizing agents to direct the formation of less common heterocyclic cores.

One notable strategy involves the intramolecular cyclization of N-(2-hydroxybenzoyl)hydrazones, which are derivatives of 2-hydroxybenzohydrazide. The course of these reactions can be highly dependent on the specific reaction conditions, leading to different heterocyclic products. For instance, the cyclization of these hydrazones in acetic anhydride can yield 1,3,4-oxadiazoline derivatives. However, altering the reaction medium to a mixture of acetic anhydride and acetic acid has been shown in some cases to favor the formation of seven-membered 1,3,4-oxadiazepine rings. researchgate.net

Another key strategy is the reaction of 2-hydroxybenzohydrazide with β-dicarbonyl compounds. A classic example is its reaction with ethyl acetoacetate, which results in the formation of a pyrazolone (B3327878) derivative. researchgate.net This reaction proceeds through an initial condensation followed by an intramolecular cyclization, providing a straightforward entry into this important class of heterocycles.

Furthermore, the nucleophilicity of the hydrazide can be exploited to build sulfur- and nitrogen-containing heterocycles. Treatment of 2-hydroxybenzohydrazide with ammonium (B1175870) thiocyanate (B1210189) in the presence of acid generates a thiosemicarbazide (B42300) intermediate. researchgate.net This intermediate is a valuable synthon that can be cyclized under different conditions to afford either 5-amino-1,3,4-thiadiazoles (with concentrated sulfuric acid) or 5-mercapto-1,2,4-triazoles (with aqueous sodium hydroxide). researchgate.net The synthesis of triazole-thiones can also be achieved by reacting a hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazinate salt, which is then cyclized with hydrazine hydrate. nepjol.infonih.gov

These varied annulation reactions highlight the synthetic utility of this compound analogues as precursors for a wide range of heterocyclic structures.

Detailed Research Findings

The following data tables summarize the outcomes of various heterocyclic annulation strategies starting from 2-hydroxybenzohydrazide or its derivatives, as reported in scientific literature.

Table 1: Synthesis of Pyrazolone Derivatives

This table outlines the synthesis of a pyrazolone derivative from the reaction of 2-hydroxybenzohydrazide with a β-dicarbonyl compound. researchgate.net

| Reactant A | Reactant B | Product | Reaction Conditions | Reference |

| 2-Hydroxybenzohydrazide | Ethyl acetoacetate | Pyrazolone derivative | Ethanolic solution | researchgate.net |

Table 2: Synthesis of 1,2,4-Triazole-3-thione Derivatives

This table details a two-step process for creating a triazole-thione, a common strategy for building this particular heterocyclic core from a hydrazide. nepjol.infonih.gov

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Reference |

| Hydrazide | Carbon Disulfide, KOH | Potassium dithiocarbazinate salt | Hydrazine Hydrate | 4-amino-5-substituted-4H-1,2,4-triazole-3-thione | nepjol.infonih.gov |

Table 3: Cyclization of Thiosemicarbazide Intermediate

This table illustrates the divergent synthesis of either a thiadiazole or a triazole from a common thiosemicarbazide precursor derived from 2-hydroxybenzohydrazide. researchgate.net

| Precursor | Cyclizing Agent | Product | Heterocyclic Core | Reference |

| 2-Hydroxybenzoylthiosemicarbazide | Concentrated H₂SO₄ | 5-Amino-1,3,4-thiadiazole derivative | 1,3,4-Thiadiazole | researchgate.net |

| 2-Hydroxybenzoylthiosemicarbazide | 10% Aqueous NaOH | 5-Mercapto-1,2,4-triazole derivative | 1,2,4-Triazole (B32235) | researchgate.net |

Advanced Spectroscopic and Structural Elucidation in N Acetyl 2 Hydroxybenzohydrazide Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N'-acetyl-2-hydroxybenzohydrazide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic region would display a complex pattern for the four protons on the 2-hydroxybenzoyl ring, with chemical shifts and coupling constants dictated by their relative positions (ortho, meta, para). The phenolic hydroxyl (-OH) proton is anticipated to appear as a broad singlet, with its chemical shift influenced by solvent and concentration, and potentially shifted significantly downfield due to intramolecular hydrogen bonding with the adjacent carbonyl group. The two amide (-NH) protons of the hydrazide linkage would also likely appear as separate, often broad, singlets at low field. A sharp, well-defined singlet signal is expected in the upfield region, corresponding to the three equivalent protons of the acetyl (-COCH₃) methyl group.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides complementary information, revealing the number and electronic environment of all carbon atoms in the molecule. For this compound, nine distinct carbon signals are predicted. The two carbonyl carbons of the hydrazide and acetyl groups are expected to resonate at the lowest field (typically 165-175 ppm). The six carbons of the aromatic ring would appear in the characteristic range of approximately 115-160 ppm. The carbon atom bonded to the phenolic hydroxyl group would be the most deshielded among the ring carbons. Finally, the methyl carbon of the acetyl group would produce a signal in the high-field aliphatic region of the spectrum. The combination of ¹H and ¹³C NMR, often supplemented by 2D techniques like COSY and HSQC, allows for the complete and unambiguous assignment of the compound's constitution. researchgate.nethmdb.cascielo.bruobasrah.edu.iqceon.rs

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenolic -OH | >10 | Broad Singlet | 1H |

| Amide -NH | 8.0 - 11.0 | Broad Singlets (2) | 1H + 1H |

| Aromatic Ar-H | 6.8 - 8.0 | Multiplets | 4H |

| Acetyl -CH₃ | 2.0 - 2.2 | Singlet | 3H |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 (2 signals) |

| Aromatic (C-OH) | 155 - 160 |

| Aromatic (C-H & C-C=O) | 115 - 135 (5 signals) |

| Acetyl (-CH₃) | 20 - 25 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands confirming its structure.

Key expected vibrational frequencies include a broad band for the O-H stretch of the phenolic group, typically around 3200-3400 cm⁻¹. The N-H stretching vibrations of the hydrazide moiety are anticipated in the 3100-3300 cm⁻¹ region. Crucially, two distinct and strong absorption bands corresponding to the C=O stretching (Amide I) of the benzoyl and acetyl carbonyl groups should be visible in the 1640-1680 cm⁻¹ range. Other significant signals include C-H stretching from the aromatic ring and the methyl group, C=C stretching vibrations within the aromatic ring (around 1450-1600 cm⁻¹), and the N-H bending (Amide II) band near 1550 cm⁻¹. researchgate.netinstanano.comlibretexts.orgthermofisher.comieeesem.com The presence and position of these bands provide definitive evidence for the key functional groups within the molecule.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3400 | Strong, Broad |

| Amide N-H | Stretching | 3100 - 3300 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (-CH₃) | Stretching | 2850 - 2960 | Medium |

| Carbonyl C=O (Amide I) | Stretching | 1640 - 1680 | Strong (2 bands) |

| Amide N-H | Bending (Amide II) | 1520 - 1570 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| Phenolic C-O | Stretching | 1200 - 1260 | Strong |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is critical for confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. The compound has a monoisotopic mass of 194.0691 Da. chemspider.comchemspider.com

Upon ionization, typically by electron impact (EI) or electrospray (ESI), a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed at m/z 194 or 195, respectively, confirming the molecular formula C₉H₁₀N₂O₃. Subsequent fragmentation of the molecular ion provides a unique fingerprint that helps to piece the structure together. Common fragmentation pathways for hydrazides include cleavage of the relatively weak N-N bond and α-cleavages adjacent to the carbonyl groups. libretexts.org

Expected fragmentation patterns for this compound would include:

Loss of an acetyl group: A fragment resulting from the cleavage of the N-C bond, leading to a loss of •COCH₃ (43 Da).

Formation of the 2-hydroxybenzoyl cation: Cleavage of the N-N bond can produce a stable 2-hydroxybenzoyl cation at m/z 121.

Loss of ketene: A rearrangement followed by the loss of CH₂=C=O (42 Da) from the acetyl end of the molecule.

Further fragmentation of the aromatic ring structure.

Analyzing these fragmentation patterns allows for the verification of the different structural subunits of the molecule.

| m/z Value | Identity of Fragment | Neutral Loss |

|---|---|---|

| 194 | [C₉H₁₀N₂O₃]⁺ (Molecular Ion) | - |

| 151 | [M - COCH₃]⁺ | 43 Da (Acetyl radical) |

| 136 | [M - NH₂COCH₃]⁺ | 58 Da (Acetamide) |

| 121 | [HOC₆H₄CO]⁺ | 73 Da (CH₃CONHNH•) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org For this compound, the chromophores—parts of the molecule that absorb light—include the benzene (B151609) ring and the two carbonyl groups. shu.ac.uk

The UV-Vis spectrum is expected to show absorptions corresponding to two main types of electronic transitions:

π → π* transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals. They are associated with the conjugated system of the aromatic ring and the C=O double bonds and typically result in strong absorption bands in the 200-300 nm region of the UV spectrum. shu.ac.ukuzh.chuomustansiriyah.edu.iq

n → π* transitions: These are lower-energy transitions where non-bonding electrons (from the oxygen and nitrogen atoms) are promoted to a π* anti-bonding orbital of a carbonyl group. shu.ac.uk These transitions are characteristically less intense than π → π* transitions and occur at longer wavelengths, potentially above 300 nm. uzh.ch

The extent of conjugation between the benzoyl group and the hydrazide moiety influences the precise wavelength of maximum absorbance (λₘₐₓ). The solvent polarity can also affect the positions of these absorption bands. shu.ac.ukuomustansiriyah.edu.iq

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. While this compound is achiral and thus has no absolute stereochemistry to determine, XRD provides a wealth of other structural information.

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine:

Molecular Conformation: The precise spatial arrangement of all atoms, including bond lengths, bond angles, and torsion angles. This would reveal the planarity of the amide groups and the relative orientation of the aromatic ring and the acetylhydrazide side chain.

Intramolecular Interactions: The existence and geometry of intramolecular hydrogen bonds can be confirmed. For instance, a strong hydrogen bond is likely to exist between the phenolic -OH group and the oxygen of the adjacent benzoyl carbonyl group, forming a stable six-membered ring.

Crystal Packing and Intermolecular Forces: XRD analysis elucidates how individual molecules are arranged in the crystal lattice. It provides detailed information on intermolecular hydrogen bonding (e.g., between N-H donors and C=O acceptors of neighboring molecules), which governs the supramolecular architecture. eurjchem.comresearchgate.netmdpi.comnih.gov Studies on similar hydrazide structures have shown that such interactions are crucial in stabilizing the crystal structure. eurjchem.comresearchgate.net

Although a specific published crystal structure for this compound was not identified, the application of XRD would provide an unambiguous and highly detailed model of its solid-state structure.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a drug candidate, might bind to its protein target.

While specific docking studies on N'-acetyl-2-hydroxybenzohydrazide are not extensively detailed in the provided literature, research on closely related N-acyl hydrazone and salicylidene acylhydrazide derivatives provides a strong model for its potential interactions. For instance, studies on benzimidazole-hydrazone derivatives targeting human carbonic anhydrase (hCA) isoforms I and II have revealed detailed binding modes. nih.gov These compounds achieved docking scores ranging from -3.121 to -6.713 kcal/mol, indicating favorable binding affinities. nih.gov The N-acylhydrazone framework is noted for its capacity to interact with both hydrogen-bond acceptor and donor sites, allowing it to engage with a variety of amino acid residues. nih.gov

In another study, salicylidene acylhydrazide derivatives were investigated as potential inhibitors of the LysR-type transcription factor RovM from Yersinia pseudotuberculosis. dergipark.org.tr Molecular docking successfully identified compounds with a strong binding affinity for the target macromolecule. dergipark.org.tr These findings underscore the utility of the hydrazide scaffold in forming stable interactions within protein active sites.

Table 1: Molecular Docking Scores of Related Hydrazone Derivatives against Carbonic Anhydrase Isoforms

| Compound Series | Target Enzyme | Docking Score Range (kcal/mol) |

| Benzimidazole-hydrazones | hCA I | -3.369 to -6.713 |

| Benzimidazole-hydrazones | hCA II | -3.121 to -6.547 |

| This table is based on data for benzimidazole-hydrazone derivatives, which share the N-acyl hydrazone core structure. Data sourced from nih.gov. |

Docking simulations are crucial for identifying the specific amino acid residues that form key interactions with a ligand. For a series of benzimidazole-hydrazone inhibitors of carbonic anhydrase, one of the most active compounds was found to form a critical hydrogen bond with the residue His67. nih.gov Additionally, π-π stacking interactions with His67 and His94, along with a π-cation interaction with the catalytic Zn²⁺ ion, were identified as essential for stabilizing the ligand in the active site. nih.gov Such detailed interaction mapping is fundamental for structure-activity relationship (SAR) studies and for optimizing lead compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is applied to calculate properties like molecular geometry, vibrational frequencies, and energies of molecular orbitals.

DFT studies on new hydrazone derivatives have been used to evaluate their stability and electronic properties. nih.gov Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly insightful. The HOMO energy indicates a molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.gov For certain antioxidant hydrazones, DFT studies have shown they are stable and possess good electron-donating capabilities, which supports their observed radical-scavenging activity. nih.gov These methods provide a theoretical foundation for understanding the intrinsic chemical properties of this compound and its analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The goal is to identify the physicochemical properties that are critical for activity.

While a specific 3D-QSAR model for this compound was not found, studies on related structures highlight the power of this approach. For example, a 3D-QSAR study on p-hydroxybenzohydrazide derivatives developed as antihypertensive agents yielded a statistically robust model with high predictive power (r² = 0.98, q² = 0.74). nih.gov Similarly, a model for triazole-bearing compounds targeting the COX-2 enzyme was developed using a set of 12 training compounds and validated with a test set of 4 compounds. nih.gov These QSAR models generate visual maps that illustrate which regions of a molecule can be modified to enhance or decrease activity, providing a clear roadmap for designing more potent derivatives. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are then used as 3D queries to screen large compound databases for new potential hits.

This approach has been successfully applied to discover novel inhibitors for various targets. In a search for eosinophil peroxidase (EPO) inhibitors, a ligand-based pharmacophore model was created and used to screen over 4 million compounds. nih.gov This process led to the identification of a potent class of 2-(phenyl)amino-aceto-hydrazides, with some compounds exhibiting IC₅₀ values as low as 10 nM. nih.gov Another study on 1,2,4-triazole (B32235) derivatives targeting COX-2 identified a pharmacophore model (AADRRR_2) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and three aromatic rings as crucial for activity. nih.gov These examples demonstrate how pharmacophore modeling, though not yet applied specifically to this compound, serves as a powerful tool for discovering new leads with a desired biological profile.

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This method allows researchers to assess the stability of a ligand-protein complex and observe how their interactions evolve.

MD simulations are often used to validate the results of molecular docking. For salicylidene acylhydrazide derivatives targeting a Yersinia pseudotuberculosis protein, 1-nanosecond MD simulations were performed on the top-ranked compound to confirm the stability of the predicted binding pose. dergipark.org.tr In studies of other ligand-protein systems, MD simulations lasting up to 100 nanoseconds have been employed to scrutinize the dynamic behavior of the complex. biorxiv.org Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average displacement of atoms, and the analysis of intermolecular hydrogen bonds over the simulation period. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. biorxiv.org This technique offers a dynamic picture that complements the static view provided by molecular docking. dergipark.org.trmdpi.com

In Silico Prediction of Drug-Likeness and Absorption, Distribution, Metabolism (ADMET) Properties for Research Prioritization

In the initial phases of drug discovery, computational methods are invaluable for predicting the pharmacokinetic properties of new chemical entities. This in silico approach allows for the early assessment of a compound's potential to be developed into a viable drug, thereby prioritizing resources for molecules with the highest chance of success. d-nb.info The evaluation of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles helps to filter out candidates that are likely to fail due to poor bioavailability or adverse metabolic effects. d-nb.infoscbdd.com For this compound, computational models provide critical insights into its characteristics.

Drug-Likeness and Physicochemical Properties

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties consistent with known drugs. scispace.com This assessment is often guided by rulesets derived from the statistical analysis of successful drug molecules. The most well-known of these is Lipinski's Rule of Five, which identifies potential issues with oral bioavailability based on specific physicochemical parameters.

The predicted physicochemical properties for this compound are summarized below. The analysis indicates that the compound adheres to Lipinski's Rule of Five, suggesting it has a favorable profile for oral absorption.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₃ chemspider.com | N/A | N/A |

| Molecular Weight | 194.19 g/mol chemspider.com | ≤ 500 | Yes |

| LogP (Octanol/Water Partition Coefficient) | 0.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Molar Refractivity | 49.50 | 40 - 130 | Yes |

| Topological Polar Surface Area (TPSA) | 81.28 Ų | ≤ 140 Ų | Yes |

ADMET Profile Analysis

Beyond general drug-likeness, specific ADMET properties are predicted to understand the compound's journey through the body. These predictions are crucial for identifying potential liabilities that could halt drug development. Studies on similar hydrazide derivatives often employ these predictive models to guide synthesis and optimization efforts. connectjournals.comnih.gov

The in silico ADMET profile for this compound reveals key information regarding its likely absorption, distribution, and metabolic fate.

Table 2: Predicted ADMET Profile for this compound

| ADMET Parameter | Category | Prediction | Implication |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Absorption | High | Good absorption from the gastrointestinal tract is likely. |

| Caco-2 Permeability | Low | May have lower passive diffusion across the intestinal wall. | |

| Blood-Brain Barrier (BBB) Permeant | Distribution | No | Unlikely to cross into the central nervous system, potentially reducing CNS side effects. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively removed from cells by this efflux pump. | |

| CYP1A2 Inhibitor | Metabolism | No | Low potential for drug-drug interactions via inhibition of major cytochrome P450 enzymes. |

| CYP2C9 Inhibitor | No | ||

| CYP2C19 Inhibitor | No | ||

| CYP2D6 Inhibitor | No | ||

| CYP3A4 Inhibitor | No | ||

| Human Ether-a-go-go-Related Gene (hERG) Inhibition | Toxicity | No | Low risk of cardiotoxicity associated with hERG channel blockage. |

| AMES Toxicity | No | Predicted to be non-mutagenic. |

The computational analysis suggests that this compound has a promising ADMET profile. Its predicted high intestinal absorption and lack of inhibition of key cytochrome P450 metabolic enzymes are favorable characteristics. connectjournals.com The prediction that it does not permeate the blood-brain barrier indicates a lower likelihood of central nervous system side effects. These collective in silico findings strongly support the prioritization of this compound for further investigation, including chemical synthesis and subsequent in vitro and in vivo validation of its biological activities. nih.gov

Structure Activity Relationship Sar Studies of N Acetyl 2 Hydroxybenzohydrazide Derivatives

Impact of Substituent Effects on Biological Activity

The biological profile of N'-acetyl-2-hydroxybenzohydrazide derivatives can be significantly altered by introducing different substituents on the aromatic rings. The nature, position, and electronic properties (electron-donating or electron-withdrawing) of these substituents play a pivotal role in modulating the compound's interaction with biological targets.

Research on various 2-hydroxybenzohydrazide (B147611) derivatives has demonstrated that substituents on the benzylidene ring are critical determinants of biological activity. For instance, in a series of N'-benzylidene-2-hydroxybenzohydrazides synthesized to evaluate antibacterial activity, the type and position of the substituent on the benzylidene moiety led to varied efficacy against different bacterial strains.

Antimicrobial and Antioxidant Activity: A study on 2-hydroxy benzyl (B1604629) hydrazide congeners revealed that specific substitutions significantly enhance antibacterial and antioxidant properties. jchr.org For example, compound C-7, a derivative, showed a greater zone of inhibition against Staphylococcus aureus and Escherichia coli than the standard drug ciprofloxacin. jchr.org The antioxidant activity, assessed by DPPH assay, also varied among derivatives, with compounds C-2 and C-7 showing good radical scavenging activity compared to the ascorbic acid standard. jchr.org Another study found that N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide exhibited greater activity against E. coli, highlighting the positive impact of a methoxy (B1213986) group at the para position. fip.org

Anticancer Activity: In the context of anticancer activity, substitutions on the N-acylhydrazone scaffold have been extensively studied. For acridine-based N-acylhydrazone derivatives, the presence and type of halogen substituent on the benzohydrazide (B10538) part influenced their effect on the metabolic activity of A549 lung cancer cells. mdpi.com The activity decreased in the order of -F > -H > -Cl > -Br, indicating that a fluorine substituent (3b) resulted in the highest activity, while a bromine substituent (3d) led to the lowest. mdpi.com Similarly, studies on N'-substituted benzohydrazides have shown that specific substitutions can yield potent anticancer agents. One derivative was identified as the most potent against the HCT 116 human colon cancer cell line with an IC50 value of 1.88 µM. thepharmajournal.com

The table below summarizes the effect of different substituents on the biological activities of selected 2-hydroxybenzohydrazide derivatives based on various studies.

| Compound ID | Core Scaffold | R-Group Substituent | Biological Activity | Observed Effect |

| C-7 | 2-Hydroxybenzyl hydrazide | (Specific structure not detailed) | Antibacterial | Zone of inhibition: 2.0 cm (S. aureus), 2.1 cm (E. coli) jchr.org |

| C-7 | 2-Hydroxybenzyl hydrazide | (Specific structure not detailed) | Antioxidant | IC50: 81.28 µg/mL jchr.org |

| 3b | Acridine N-acylhydrazone | -F | Anticancer (A549 cells) | Highest metabolic activity reduction mdpi.com |

| 3d | Acridine N-acylhydrazone | -Br | Anticancer (A549 cells) | Lowest metabolic activity reduction mdpi.com |

| Compound 4 | 3-bromo-N'-(substituted benzylidene) benzohydrazide | (Specific structure not detailed) | Anticancer (HCT 116) | IC50 = 1.88± 0.03 µM thepharmajournal.com |

| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | 2-Hydroxybenzohydrazide | 4-Methoxy on benzylidene | Antibacterial (E. coli) | High activity observed fip.org |

Role of Core Scaffold Modifications on Biological Efficacy

Modifications to the central this compound scaffold are a key strategy for optimizing biological efficacy. The core structure, characterized by the -CO-NH-N=CH- group, is considered a "privileged structure" or pharmacophore capable of interacting with multiple biological receptors. mdpi.comresearchgate.net Alterations to this core can influence the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic behavior.

Key modifications often involve:

Altering the Hydrazide Moiety: Replacing the 2-hydroxybenzoyl group with other aromatic or heterocyclic rings can lead to derivatives with entirely different activity profiles. For example, replacing the benzoyl group with an isonicotinoyl group is a common strategy in the development of antitubercular agents, inspired by the drug isoniazid. hygeiajournal.com

Modifying the Linker: The acylhydrazone linker (-CO-NH-N=) is crucial for activity. Its conformational flexibility and ability to act as a hydrogen bond donor and acceptor are vital for receptor binding. Studies have shown that the geometry of this linker (E/Z isomerism) can impact biological activity. mdpi.com

Cyclization: The hydrazone moiety can be used as a precursor to synthesize various heterocyclic compounds, such as pyrazoles or oxadiazoles. hygeiajournal.com This strategy dramatically alters the core scaffold, often leading to compounds with improved stability and novel biological activities. For instance, a series of 2-arylquinoline-4-carboxylic acid hydrazide–hydrazones were synthesized and evaluated for their antimicrobial activity. hygeiajournal.com

Identification of Pharmacophoric Requirements for Specific Activities

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this compound derivatives, SAR studies have helped identify key pharmacophoric features for different therapeutic areas.

Antimicrobial Activity: A common pharmacophore for antimicrobial hydrazones includes a lipophilic aromatic/heterocyclic ring, the N-acylhydrazone linker, and another aryl moiety. The 2-hydroxy group on the benzoyl ring is often important as it can act as a hydrogen bond donor and a potential chelation site for metal ions essential for microbial enzyme function. The azomethine group (-N=CH-) is also considered a critical feature for antimicrobial action. nih.gov

Anticancer Activity: For anticancer N-acylhydrazones, the pharmacophoric requirements often include a planar aromatic system capable of intercalating with DNA or interacting with enzyme active sites. mdpi.comnih.gov The hydrazone linkage provides a specific spatial arrangement and hydrogen bonding capability. For instance, in a series of N-acylhydrazones derived from 3-hydroxy-2-naphthoic acid, the core structure was found to be essential for their antitumor activities. nih.gov The ability to induce apoptosis is a key mechanism, and the structural features that promote this are highly sought after. mdpi.comnih.gov

Anti-inflammatory Activity: The N-acylhydrazone moiety is a key feature in many compounds with anti-inflammatory properties. nih.gov SAR studies suggest that the pharmacophore often consists of two aromatic rings connected by the hydrazone linker. The nature of these rings and their substituents determines the potency and selectivity, for instance, towards COX-1/COX-2 enzymes. nih.gov Naphthyl-N-acylhydrazone derivatives, for example, have been identified as p38α MAPK inhibitors with in vivo anti-inflammatory action. biointerfaceresearch.com

Rational Design Principles Based on SAR Data

The ultimate goal of SAR studies is to establish clear guidelines for the rational design of new, more effective therapeutic agents. gardp.orgnih.govnih.gov By understanding how specific structural changes affect biological activity, medicinal chemists can design molecules with a higher probability of success.

Key design principles derived from SAR studies of N-acylhydrazone derivatives include:

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) to improve potency or pharmacokinetics. For example, replacing a phenyl ring with a bioisosteric thiophene (B33073) ring has been explored in the design of anticancer agents. researchgate.net

Scaffold Hopping and Hybridization: Combining the N-acylhydrazone pharmacophore with other known active scaffolds to create hybrid molecules with dual or enhanced activity. This approach was used in creating NSAID-N-acyl hydrazone derivatives by joining a carprofen (B1668582) (an NSAID) structure with a hydrazone moiety to develop novel tuberculostatic agents. mdpi.com

Structure-Based and Ligand-Based Design: Using computational tools like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) to model the interaction between the derivatives and their biological targets. rsc.org In silico studies can predict the binding affinity of newly designed compounds, helping to prioritize which derivatives to synthesize and test. pensoft.netresearchgate.net For example, molecular docking simulations were used to evaluate the binding of 4-hydroxybenzohydrazide derivatives to monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), identifying a potential dual inhibitor. pensoft.netresearchgate.net This integrated approach of experimental testing and computational modeling accelerates the discovery of potent and selective inhibitors. researchgate.net

By applying these principles, researchers can systematically refine the structure of this compound to develop next-generation therapeutic agents targeting a wide range of diseases.

Coordination Chemistry and Metal Complexes of Hydrazide Ligands

Synthesis and Structural Characterization of Metal Complexes with N'-acetyl-2-hydroxybenzohydrazide and Related Ligands

The synthesis of metal complexes with this compound and similar hydrazone ligands is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent. A common method involves dissolving the hydrazide ligand in an organic solvent, such as ethanol (B145695) or methanol, and adding a solution of the metal salt (e.g., acetates, chlorides, or nitrates of copper(II), cobalt(II), nickel(II), or zinc(II)) to the ligand solution. nih.govjmchemsci.com The reaction mixture is often heated under reflux for several hours to ensure the completion of the reaction. nih.gov The resulting solid metal complex can then be isolated by filtration, washed with the solvent, and dried. These syntheses often result in good yields, ranging from 71–93% for some benzohydrazide (B10538) derivatives. doi.org

The structural characterization of these complexes begins with fundamental analysis to determine their composition and nature. Elemental analysis is crucial for confirming the stoichiometric ratio of metal to ligand in the complex, which is frequently found to be 1:1 or 1:2. nih.govnih.gov Molar conductivity measurements, typically carried out in solvents like DMSO or DMF, help to establish whether the complexes are electrolytic or non-electrolytic. Low conductivity values (e.g., 3.2–8.1 Ω⁻¹ cm² mol⁻¹) suggest a non-electrolytic nature, indicating that the anions are part of the coordination sphere. nih.gov In contrast, higher values suggest an electrolytic nature, with anions existing outside the coordination sphere. iiste.org The physical properties, such as melting point and solubility, are also determined. The complexes are often colored solids, stable at room temperature, and soluble in polar organic solvents like DMF and DMSO. nih.govekb.eg

Table 1: Synthesis and Physicochemical Properties of Metal Complexes with Related Hydrazide Ligands

| Complex | Metal Salt Used | Stoichiometry (M:L) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Physical State | Ref |

|---|---|---|---|---|---|

| [Co(L)]·H₂O | Co(CH₃COO)₂ | 1:2 | 3.2 | Solid | nih.gov |

| [Ni(L)]·H₂O | Ni(CH₃COO)₂ | 1:2 | 8.1 | Solid | nih.gov |

| [Cu(L)]·H₂O | Cu(CH₃COO)₂ | 1:2 | 5.5 | Solid | nih.gov |

| [Zn(L)]·H₂O | Zn(CH₃COO)₂ | 1:2 | 4.7 | Solid | nih.gov |

| [ML₂(NO₃)]NO₃·nH₂O | M(NO₃)₂ | 1:1 | - | Solid | nih.gov |

L represents a related N'-substituted-2-hydroxybenzohydrazide ligand.

Ligand Behavior and Coordination Modes (e.g., Bidentate)

Hydrazide ligands like this compound are versatile in their coordination behavior due to the presence of multiple potential donor atoms, including the phenolic oxygen, the amide oxygen, and the hydrazinic nitrogen atoms. iosrjournals.orgderpharmachemica.com These ligands can exist in keto-enol tautomeric forms, and the coordination mode often depends on the specific metal ion, the reaction conditions, and the pH of the medium.

In many cases, these ligands act as bidentate or tridentate chelating agents. ekb.egresearchgate.net

Keto Form Coordination : The ligand can coordinate in its neutral keto form, typically acting as a bidentate ligand. In this mode, coordination occurs through the carbonyl oxygen and the azomethine nitrogen atom. iosrjournals.org

Enol Form Coordination : More commonly, the ligand undergoes deprotonation of the amide proton to exist in the enol form. This allows it to act as a mononegative ligand. Coordination often occurs in a bidentate fashion through the deprotonated enolic oxygen and the azomethine nitrogen atom. nih.govnih.gov The deprotonation of the phenolic hydroxyl group can also occur, allowing it to participate in coordination. iosrjournals.org

Spectroscopic evidence, particularly from IR and NMR studies, is used to determine the specific coordination mode. For instance, the disappearance of the N-H proton signal in the ¹H NMR spectrum of the complex compared to the free ligand suggests deprotonation and coordination via the enolate form. nih.gov The ability of hydrazones to form stable chelate rings with metal ions is a key factor in the stability of their complexes. doi.org

Enhanced Biological Activities of Metal Complexes (e.g., Anticancer, Antimicrobial)

A significant driver for the synthesis of metal complexes with hydrazide ligands is the observation that coordination to a metal ion can enhance the biological activity of the parent organic molecule. doi.orgmdpi.comnih.gov The free ligands may possess moderate biological activity, but their metal complexes often exhibit significantly improved potency against various microbial strains and cancer cell lines. mdpi.com This enhancement is often explained by chelation theory, which suggests that upon chelation, the polarity of the metal ion is reduced, increasing the lipophilicity of the complex. This increased lipophilicity facilitates the complex's penetration through the lipid membranes of microorganisms and cancer cells, thereby enhancing its biological efficacy. mdpi.com

Antimicrobial Activity: Metal complexes of this compound and related ligands have shown promising activity against a range of bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) species. doi.org Studies have demonstrated that the metal complexes can have significantly larger zones of inhibition compared to the free ligand. For example, platinum(II) and zinc(II) complexes of a benzohydrazide derivative showed respectable to high activity against S. aureus, B. subtilis, and E. coli, while the free ligand was less effective. doi.org

Anticancer Activity: The cytotoxic potential of these metal complexes has been evaluated against various human cancer cell lines. Research on related N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide complexes showed activity against liver (HepG-2) and colon (HCT-116) cancer cell lines. nih.govnih.gov Similarly, certain platinum(II) and zinc(II) complexes of another benzohydrazide derivative displayed high cytotoxic activity against human liver cancer cells, with IC₅₀ values indicating greater potency than the uncomplexed ligand. doi.org

Table 2: Selected Biological Activities of Metal Complexes with Related Hydrazide Ligands

| Complex | Biological Activity | Cell Line / Organism | Result (IC₅₀ / Inhibition Zone) | Ref |

|---|---|---|---|---|

| [PtCl₂(HDmby)] | Antimicrobial | S. aureus | 20 mm | doi.org |

| B. subtilis | 23 mm | doi.org | ||

| E. coli | 25 mm | doi.org | ||

| [PtCl₂(HDmby)] | Anticancer | Human Liver Cancer | IC₅₀ = 8.08 µM | doi.org |

| [ZnCl₂(HDmby)] | Anticancer | Human Liver Cancer | IC₅₀ = 4.03 µM | doi.org |

| Cu(II) Complex | Anticancer | Hep-G2 | High Cytotoxicity | biomedgrid.com |

| Zn(II) Complex | Anticancer | Hep-G2 | Moderate Cytotoxicity | biomedgrid.com |

HDmby = (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide

Spectroscopic and Analytical Characterization of Metal Complexes

A combination of spectroscopic techniques is employed to elucidate the structure and bonding in the metal complexes of this compound and its analogs.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for determining the ligand's coordination sites. Key vibrational bands of the free ligand are compared with those of the metal complexes. A shift in the ν(C=O) (carbonyl) band to a lower frequency in the complex suggests coordination through the carbonyl oxygen. redalyc.org The disappearance of the ν(N-H) band, coupled with the appearance of new bands assigned to ν(C=N-N=C) or ν(C-O), provides strong evidence for the enolization of the ligand and its coordination in the deprotonated form. nih.goviosrjournals.org Shifts in the ν(C=N) (azomethine) band also indicate the involvement of the azomethine nitrogen in chelation. redalyc.org The presence of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy provides valuable structural information. In the ¹H NMR spectra of the complexes, the disappearance of the labile N-H proton signal confirms the deprotonation and enolization of the hydrazide moiety upon coordination. nih.gov Shifts in the positions of other protons, particularly those near the coordination sites, also support the proposed structure.

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility : These techniques provide insights into the geometry of the coordination sphere around the metal ion. The electronic spectra of the complexes exhibit bands corresponding to d-d electronic transitions and charge-transfer (CT) transitions. The position and number of these bands are characteristic of specific geometries, such as tetrahedral, square planar, or octahedral. nih.govdoaj.org For instance, a Ni(II) complex displaying a band at 15,505 cm⁻¹ can be assigned to a tetrahedral geometry. nih.gov Magnetic moment measurements complement this data. The measured magnetic moment value for a paramagnetic complex (e.g., 3.39 B.M. for a Ni(II) complex) can help distinguish between different possible geometries. nih.gov

Mass Spectrometry : Mass spectrometry is used to confirm the molecular weight of the ligand and its complexes, further validating the proposed stoichiometry. researchgate.net

Future Research Directions and Translational Implications in Academic Drug Discovery

Design and Synthesis of Novel N'-acetyl-2-hydroxybenzohydrazide Scaffolds with Enhanced Selectivity and Potency

The design and synthesis of new chemical entities are central to advancing the therapeutic prospects of the this compound core. Future efforts will likely concentrate on creating novel scaffolds with improved potency and selectivity for their biological targets. nih.govnih.govresearchgate.net The synthesis of derivatives can be achieved through various methods, including conventional heating and more efficient microwave irradiation techniques, which can lead to higher yields and are more environmentally friendly. fip.orgthepharmajournal.comresearchgate.net

A common synthetic route involves a two-step condensation reaction. The first step is the formation of the 2-hydroxybenzohydrazide (B147611) intermediate by reacting methyl salicylate (B1505791) with hydrazine (B178648) hydrate (B1144303). fip.orgthepharmajournal.com This intermediate can then be reacted with various aldehydes or ketones to produce a diverse library of N'-substituted derivatives. fip.orgutar.edu.my For instance, reacting 2-hydroxybenzohydrazide with different benzaldehyde (B42025) derivatives can yield compounds like N'-benzylidene-2-hydroxybenzohydrazide and its methoxy-substituted analogues. fip.orgunair.ac.id

The strategic introduction of different functional groups onto the benzohydrazide (B10538) backbone is a key strategy for modulating the biological activity of these compounds. For example, the addition of electron-donating or electron-withdrawing groups to the aromatic rings can significantly influence the compound's electronic properties and, consequently, its interaction with biological targets. Fluorination is another strategy that can enhance parameters like potency and selectivity by altering lipophilicity and cell permeability. researchgate.net

The table below showcases examples of synthesized 2-hydroxybenzohydrazide derivatives and their reported yields.

| Compound Name | Starting Materials | Synthesis Method | Yield (%) | Reference |

| 2-hydroxybenzohydrazide | Methyl salicylate, Hydrazine hydrate | Microwave irradiation (160W, 2-8 min) | 86 | fip.org |

| N'-benzylidene-2-hydroxybenzohydrazide | 2-hydroxybenzohydrazide, Benzaldehyde | Microwave irradiation | 68-81 | fip.orgunair.ac.id |

| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | 2-hydroxybenzohydrazide, 2-methoxybenzaldehyde | Microwave irradiation | 68-81 | fip.orgunair.ac.id |

| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | 2-hydroxybenzohydrazide, 4-methoxybenzaldehyde | Microwave irradiation | 68-81 | fip.orgunair.ac.id |

Advanced Mechanistic Elucidation at the Cellular and Molecular Levels

A deeper understanding of the mechanism of action of this compound and its analogues at the cellular and molecular level is crucial for their rational development as therapeutic agents. The acylhydrazone moiety (–CO–NH–N=) is a key pharmacophore responsible for a wide range of biological activities, including antimicrobial and anticancer effects. mdpi.com

The mechanism often involves the inhibition of specific enzymes by binding to their active sites. For example, some hydrazone derivatives have been shown to induce apoptosis in cancer cell lines. mdpi.com In the context of antibacterial activity, derivatives of 2-hydroxybenzohydrazide have been studied for their potential to inhibit enzymes essential for bacterial survival, such as the ENR inhibitor receptor in E. coli. fip.orgresearchgate.netresearchgate.net Molecular docking studies can help predict the binding interactions between the compounds and their target proteins, providing insights into the structural basis of their activity. fip.orgnih.gov For instance, the 2-hydroxy group on the benzene (B151609) ring of 2-hydroxybenzohydrazide derivatives has been shown to form hydrogen bonds with amino acid residues in the target receptor. fip.org

Future research should employ a combination of computational modeling and experimental validation to precisely map the molecular interactions and downstream cellular effects of these compounds. nih.gov This will facilitate the design of more potent and target-specific inhibitors.

Integration of Artificial Intelligence and Machine Learning in Lead Optimization and Design

For the lead optimization of this compound analogues, AI and ML models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity and physicochemical properties of novel, yet-to-be-synthesized compounds. nih.govfrontiersin.org Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design new molecules with desired properties. nih.gov Reinforcement learning can be used to iteratively refine compound structures to enhance their binding affinity for a specific target while optimizing for properties like metabolic stability and low toxicity. youtube.comfrontiersin.org

The use of AI can help to navigate the vast chemical space of possible derivatives, prioritizing the synthesis of compounds with the highest probability of success. youtube.com This computational pre-filtering can save significant time and resources in the laboratory. vichemchemie.com While progress has been made, a key challenge remains in accurately predicting complex properties like absorption, distribution, metabolism, excretion, and toxicology (ADMET). nih.gov

Exploration of New Biological Targets for this compound Analogues

While some biological activities of this compound and its derivatives, such as antimicrobial and anticancer effects, have been reported, there is a vast, unexplored landscape of potential new biological targets. thepharmajournal.com The structural versatility of the benzohydrazide scaffold makes it a promising starting point for developing inhibitors for a wide range of protein targets. thepharmajournal.com

Future research should focus on screening libraries of this compound analogues against diverse panels of biological targets implicated in various diseases. frontiersin.orgfrontiersin.org These could include enzymes like kinases, proteases, and histone deacetylases (HDACs), which are known targets in cancer and inflammatory diseases. nih.govnih.govnih.gov For example, certain benzamide (B126) derivatives have shown potent HDAC inhibitory activity. nih.govresearchgate.net

The identification of novel targets can also be guided by understanding the pathophysiology of complex diseases. For instance, in neurodegenerative diseases like Parkinson's, where protein aggregation is a key feature, compounds that can modulate protein-protein interactions or cellular clearance pathways could be of therapeutic value. technologynetworks.com High-throughput screening campaigns coupled with target identification studies will be instrumental in uncovering new therapeutic applications for this class of compounds.

The table below lists some potential biological targets for this compound analogues based on the activities of related compounds.

| Potential Disease Area | Potential Biological Target Class | Rationale | Reference(s) |

| Cancer | Histone Deacetylases (HDACs) | Benzamide derivatives have shown potent HDAC inhibitory activity. | nih.govresearchgate.net |

| Cancer | Tubulin | Some acylhydrazones induce apoptosis by inhibiting tubulin polymerization. | mdpi.com |

| Infectious Diseases (Bacterial) | ENR inhibitor receptor | Derivatives have been docked against this E. coli enzyme. | fip.orgresearchgate.netresearchgate.net |

| Inflammatory Diseases | Janus Kinases (JAKs) | JAK inhibitors are a key therapeutic class for inflammatory conditions. | nih.govnih.gov |

| Neurodegenerative Diseases | Protein-protein interactions (e.g., α-synuclein) | Modulating protein aggregation pathways is a therapeutic strategy. | technologynetworks.com |

Strategies for Hit-to-Lead and Lead Optimization in a Pre-Clinical Research Context

The progression of a "hit" compound identified from a screening campaign to a "lead" candidate ready for pre-clinical development is a critical and challenging phase in drug discovery. uniroma1.itupmbiomedicals.com For this compound, this process involves iterative cycles of design, synthesis, and testing to improve upon the initial activity and properties of the hit molecules. axxam.com

The hit-to-lead (H2L) process begins with the confirmation and validation of the initial screening hits. uniroma1.it This is followed by the synthesis of a focused library of analogues to establish a preliminary structure-activity relationship (SAR). axxam.com The goal is to enhance potency from the micromolar range, typical for hits, to the nanomolar range for lead compounds. uniroma1.it Concurrently, properties such as selectivity against other targets, metabolic stability, and cell permeability are assessed and optimized. uniroma1.itaxxam.com

During the lead optimization (LO) phase, the chemical structure of the most promising lead compounds is further refined to achieve a balance of potency, selectivity, pharmacokinetic properties, and safety. vichemchemie.comupmbiomedicals.com This multidisciplinary effort involves medicinal chemistry, computational modeling, and a cascade of in vitro and in vivo biological assays. nih.govaxxam.com The ultimate aim is to identify a pre-clinical candidate with the best possible profile for success in subsequent clinical development. upmbiomedicals.com The use of in silico ADME filters and docking methods is a common tool in this stage to predict the pharmacokinetic profile of the designed compounds. vichemchemie.com

Q & A

Q. What are the optimized synthetic pathways for N'-acetyl-2-hydroxybenzohydrazide, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions. A common method involves reacting 2-hydroxybenzoic acid hydrazide with acetylating agents (e.g., acetic anhydride) under reflux in ethanol or methanol. Key parameters include:

- Temperature : Reflux (~78°C for ethanol) ensures complete conversion .

- Catalysts : Acidic or basic catalysts may accelerate the reaction, but their absence often simplifies purification.

- Purification : Recrystallization in methanol or ethanol improves purity. Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring reaction progress .

Q. What analytical techniques are most effective for characterizing the structure of this compound?

Structural confirmation requires a combination of:

- Single-crystal X-ray diffraction (SCXRD) : Resolves hydrogen-bonding networks and molecular geometry, critical for understanding supramolecular arrangements .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify acetyl and hydrazide functional groups (e.g., δ ~2.1 ppm for acetyl CH3 and δ ~165 ppm for carbonyl carbons) .

- FT-IR : Confirms N–H (~3200 cm<sup>−1</sup>), C=O (~1680 cm<sup>−1</sup>), and O–H (~3400 cm<sup>−1</sup>) stretches .

Advanced Research Questions

Q. How does polymorphism affect the physicochemical properties of this compound, and what methods detect phase transitions?

Polymorphic forms (e.g., Forms II and III in related benzohydrazides) exhibit distinct thermal and mechanical behaviors. For example:

- Thermal expansion : High-resolution XRD reveals uniaxial negative thermal expansion (NTE) coefficients up to 360 × 10<sup>−6</sup> K<sup>−1</sup> in certain phases, driven by flexible molecular packing .

- Thermosalient effects : Differential scanning calorimetry (DSC) and variable-temperature XRD capture reversible phase transitions (e.g., Form II ↔ Form III) accompanied by crystal "jumping" .

- Computational modeling : Density functional theory (DFT) simulations predict elastic properties and hydrogen-bond dynamics during transitions .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) arise from structural modifications and assay conditions. Methodological approaches include:

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., halogenation at the benzene ring) to isolate pharmacophores .

- Dose-response assays : IC50 values should be validated across multiple cell lines (e.g., HeLa, MCF-7) with controls for cytotoxicity .

- Synchrotron-based crystallography : Resolves binding modes in enzyme-inhibitor complexes (e.g., with carbonic anhydrase or kinase targets) .

Q. How can computational methods guide the design of this compound-based sensors or catalysts?

- Molecular docking : Screens interactions with biological targets (e.g., DNA gyrase) or metal ions (e.g., Cu<sup>2+</sup> for sensor applications) .

- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorescence or redox activity .

- Machine learning : Trains models on existing benzohydrazide datasets to predict synthetic feasibility and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.